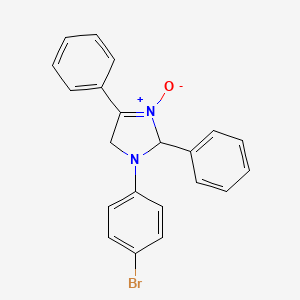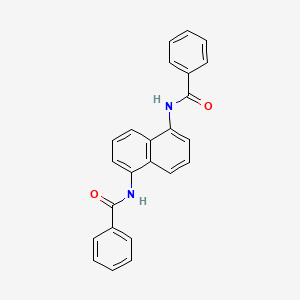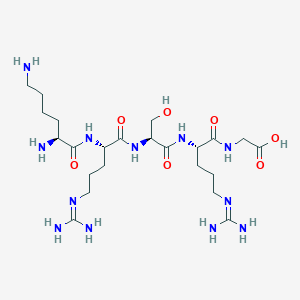![molecular formula C17H18N2 B12554379 Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- CAS No. 145829-23-8](/img/structure/B12554379.png)
Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- consists of a fused benzene and pyridine ring system with ethyl and propyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the naphthyridine ring.
Wissenschaftliche Forschungsanwendungen
Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- can be compared with other similar compounds, such as benzofuran and benzothiophene derivatives . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl- lies in its specific substitution pattern, which may confer distinct properties and applications.
List of Similar Compounds
- Benzofuran derivatives
- Benzothiophene derivatives
- Benzimidazole derivatives
Eigenschaften
CAS-Nummer |
145829-23-8 |
|---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
3-ethyl-2-propylbenzo[h][1,6]naphthyridine |
InChI |
InChI=1S/C17H18N2/c1-3-7-15-12(4-2)10-13-11-18-16-9-6-5-8-14(16)17(13)19-15/h5-6,8-11H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
RLIMVTLOGGXGCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C2C=NC3=CC=CC=C3C2=N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)

![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)






![Morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B12554352.png)
![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]-](/img/structure/B12554361.png)
